molecular formula C10H7FN2 B1321227 6-Fluoroindole-3-acetonitrile CAS No. 2341-25-5

6-Fluoroindole-3-acetonitrile

Cat. No. B1321227
CAS RN: 2341-25-5
M. Wt: 174.17 g/mol
InChI Key: PLNHDPOPGAMJAW-UHFFFAOYSA-N
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Patent
US07157488B2

Procedure details

Combine 2-(6-fluoro-1H-indol-3-yl)acetonitrile (165 g, 0.925 mol) and THF (1.32 L). Slowly add 1M solution of BH3 (2.042 L, 1,832 Kg, 0.131 mol) in THF over about 40 minutes. When the addition is complete, heat to reflux within 1 hour. After 1 hour at reflux, cool to room temperature and the reaction mixture, over about 25 minutes, to a well-stirred 15% aqueous solution of NaOH (1.9 L, 9.5 mol). After addition, slowly and gradually heat to 50° C. After 1 hour, heat 60° C. After 30 minutes, heat to reflux for 1 hour. Cool to room temperature and stir overnight, decant the alkaline aqueous layer and replace by water. Heat to 30° C. under a pressure of 200 mbars in order to distill the THF until about 2.5 kg of distilate is removed. Extract the mixture with dichloromethane. Slowly add to the combined organic layers over a 25 minutes a mixture of 37% aqueous HCl (143 g) and water (220 g) and stir to give a solid. After 1 hour, collect the solid by filtration, wash with of dichloromethane, and dry overnight to afford of the hydrochloride salt of the title compound.
Quantity
165 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.9 L
Type
reactant
Reaction Step Four
Name
Quantity
1.32 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH2:11][C:12]#[N:13])=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[OH-].[Na+]>C1COCC1>[F:1][C:2]1[CH:10]=[C:9]2[C:5](=[CH:4][CH:3]=1)[C:6]([CH2:11][CH2:12][NH2:13])=[CH:7][NH:8]2 |f:1.2|

Inputs

Step One
Name
Quantity
165 g
Type
reactant
Smiles
FC1=CC=C2C(=CNC2=C1)CC#N
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.9 L
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.32 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux within 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After 1 hour at reflux
Duration
1 h
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
slowly and gradually heat to 50° C
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heat 60° C
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
CUSTOM
Type
CUSTOM
Details
decant the alkaline aqueous layer
TEMPERATURE
Type
TEMPERATURE
Details
Heat to 30° C. under a pressure of 200 mbars in order
DISTILLATION
Type
DISTILLATION
Details
to distill the THF until about 2.5 kg of distilate
CUSTOM
Type
CUSTOM
Details
is removed
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with dichloromethane
ADDITION
Type
ADDITION
Details
Slowly add to the combined organic layers over a 25 minutes
Duration
25 min
ADDITION
Type
ADDITION
Details
a mixture of 37% aqueous HCl (143 g) and water (220 g)
STIRRING
Type
STIRRING
Details
stir
CUSTOM
Type
CUSTOM
Details
to give a solid
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with of dichloromethane
CUSTOM
Type
CUSTOM
Details
dry overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
Name
Type
product
Smiles
FC=1C=C2NC=C(CCN)C2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.